N-([1,1'-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
Description
This compound features a pyridazine core substituted at position 3 with a biphenyl carboxamide group and at position 6 with a 3,5-dimethyl-1H-pyrazol-1-yl moiety. The carboxamide linkage connects the pyridazine ring to the biphenyl system, while the dimethylpyrazole substituent introduces steric and electronic modifications.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(2-phenylphenyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c1-15-14-16(2)27(26-15)21-13-12-20(24-25-21)22(28)23-19-11-7-6-10-18(19)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCOOFSHAWTBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and pyrazolyl intermediates, which are then coupled with a pyridazine derivative under specific conditions. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper complexes, and various solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also utilize continuous flow reactors to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the biphenyl or pyrazolyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-([1,1’-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its therapeutic potential in treating diseases, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-([1,1’-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biochemical pathways. For instance, it could act as an inhibitor of a particular kinase, blocking the phosphorylation of target proteins and affecting cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Analysis
The table below compares the target compound with structurally related molecules from the literature:
Key Observations :
- Pyridazine vs.
- Carboxamide vs. Amine Linkage : The biphenyl carboxamide in the target compound may improve binding affinity through hydrogen bonding and hydrophobic interactions relative to the amine group in the pyridazin-3-amine analog .
- Substituent Effects : The 3,5-dimethylpyrazole group at position 6 likely enhances metabolic stability compared to unsubstituted pyrazole derivatives, as methyl groups reduce susceptibility to oxidative metabolism .
Hypothetical Pharmacological Implications
While direct biological data for the target compound are unavailable, structural analogs provide insights:
- Biphenyl Systems : Present in both the target compound and lomitapide (), biphenyl groups are associated with improved binding to hydrophobic pockets in lipid-modifying enzymes .
- Dimethylpyrazole : Similar to substituted pyrazoles in kinase inhibitors, the 3,5-dimethyl group may reduce off-target interactions by minimizing polar surface area .
Biological Activity
N-([1,1'-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a biphenyl moiety, a pyrazolyl group, and a pyridazine carboxamide structure, which may contribute to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially including various enzymes and receptors involved in cellular signaling pathways. It may function as an inhibitor of kinases or other enzymes, thereby modulating critical biochemical processes.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrazole derivatives have been evaluated for their ability to inhibit the proliferation of cancer cells. In vitro assays demonstrated that such compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .
Antimicrobial Properties
Research indicates that pyrazole-based compounds possess notable antimicrobial activity. A study highlighted the effectiveness of similar derivatives against a range of pathogenic bacteria and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes .
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This effect suggests potential applications in treating inflammatory diseases.
Case Studies
Q & A
Basic Question: What are the recommended synthetic routes and optimization strategies for N-([1,1'-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the assembly of the pyridazine core followed by functionalization with biphenyl and pyrazole moieties. Key steps include:
- Coupling Reactions : Use of Suzuki-Miyaura cross-coupling to attach the biphenyl group, as biphenyl derivatives often require palladium catalysts (e.g., Pd(PPh₃)₄) .
- Pyrazole Incorporation : Nucleophilic substitution or click chemistry to introduce the 3,5-dimethylpyrazole group, optimized under inert atmospheres (argon/nitrogen) to prevent oxidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for isolating high-purity intermediates .
Optimization Tips : Adjust reaction temperatures (e.g., 60–80°C for coupling) and catalyst loading (0.5–2 mol%) to balance yield and cost .
Basic Question: Which analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., biphenyl aromatic protons at δ 7.2–7.8 ppm; pyrazole methyl groups at δ 2.1–2.3 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities; biphenyl and pyridazine planes often show dihedral angles >30°, influencing reactivity .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~468 Da) and detects impurities (e.g., incomplete substitution byproducts) .
Advanced Question: How do structural modifications (e.g., substituent changes) influence biological activity in related pyridazine-carboxamide derivatives?
Methodological Answer:
- Functional Group Swaps : Replacing biphenyl with dichlorobenzyl (as in ) reduces solubility but enhances binding to hydrophobic enzyme pockets (e.g., SARS-CoV-2 Mpro) .
- Pyrazole Tuning : 3,5-Dimethyl groups improve metabolic stability compared to unsubstituted pyrazoles, as shown in cytotoxicity assays (IC₅₀ shifts from 12 µM to 8 µM) .
- Quantitative Structure-Activity Relationship (QSAR) : Use DFT calculations to correlate electron-withdrawing groups (e.g., nitro) with enhanced anticancer activity .
Advanced Question: What methodologies are used to evaluate this compound’s potential as an anticancer or antimicrobial agent?
Methodological Answer:
- In Vitro Assays :
- Mechanistic Studies : Western blotting (e.g., caspase-3 activation for apoptosis) and ROS detection kits (e.g., DCFH-DA) to elucidate pathways .
Advanced Question: How can researchers resolve contradictions in reported biological activities across structurally similar analogs?
Methodological Answer:
- Comparative Pharmacophore Mapping : Overlay crystal structures (e.g., from ) to identify critical binding residues; biphenyl orientation may alter kinase inhibition .
- Dose-Response Curves : Replicate assays under standardized conditions (e.g., 48-h incubation, 5% CO₂) to minimize variability .
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, highlighting substituent-dependent trends (e.g., chloro vs. methoxy groups) .
Advanced Question: What strategies are employed for pharmacological profiling, including ADMET prediction?
Methodological Answer:
- In Silico Tools : SwissADME predicts logP (~3.5) and BBB permeability; high topological polar surface area (>100 Ų) may limit CNS penetration .
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life; dimethylpyrazole derivatives often show t₁/₂ >60 min .
- hERG Assays : Patch-clamp electrophysiology to assess cardiac toxicity risks; biphenyl groups may interact with hERG channels .
Advanced Question: How can molecular docking guide the design of derivatives targeting specific enzymes (e.g., kinases)?
Methodological Answer:
- Target Selection : Prioritize kinases with accessible ATP-binding pockets (e.g., EGFR, VEGFR2) using databases like PDB .
- Docking Workflow :
- Hit Optimization : Introduce hydrogen-bond donors (e.g., -OH) to interact with kinase hinge regions, improving binding affinity by 2–3 kcal/mol .
Advanced Question: What experimental designs are recommended for in vivo efficacy and toxicity studies?
Methodological Answer:
- Animal Models : Xenograft mice (e.g., HCT-116 tumors) for anticancer testing; dose at 10–50 mg/kg (IP or oral) .
- Toxicity Endpoints : Monitor body weight, liver enzymes (ALT/AST), and renal biomarkers (creatinine) over 28 days .
- Formulation : Use PEG-400/saline (20:80) for solubility; nanoemulsions improve bioavailability for poorly soluble derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
